![molecular formula C8H15NO B1492433 trans-2-(Pyrrolidin-1-yl)cyclobutan-1-ol CAS No. 2164397-14-0](/img/structure/B1492433.png)
trans-2-(Pyrrolidin-1-yl)cyclobutan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds like trans-2-(Pyrrolidin-1-yl)cyclobutan-1-ol often involves the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of trans-2-(Pyrrolidin-1-yl)cyclobutan-1-ol is represented by the empirical formula C10H19O1N1 . It has a molecular weight of 169.26 .Chemical Reactions Analysis
The pyrrolidine ring in trans-2-(Pyrrolidin-1-yl)cyclobutan-1-ol contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The influence of steric factors on biological activity is also investigated .Physical And Chemical Properties Analysis
The physical form of trans-2-(Pyrrolidin-1-yl)cyclobutan-1-ol is solid . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Organic Synthesis and Catalysis
Research in organic synthesis often explores novel reactions and catalysts that can generate complex molecules with high selectivity and efficiency. For example, the use of phosphorus-nitrogen compounds for synthesizing N,N-spiro bridged cyclotriphosphazene derivatives demonstrates the exploration of unique structures and stereogenic properties, which are crucial for developing new materials and drugs (Öztürk et al., 2019). Similarly, research on platinum antitumor complexes highlights the significance of ligand geometry in enhancing cytotoxicity, a principle that could be applied in designing new therapeutics using cyclobutane-based structures (Van Beusichem & Farrell, 1992).
Photoreactive Materials
The study of DNA photolyase, which repairs DNA by utilizing visible light to break the cyclobutane ring of pyrimidine dimers, illustrates the application of cyclobutane derivatives in understanding biological repair mechanisms and potentially developing UV-protection strategies (Sancar, 1994). Additionally, the synthesis of alkoxy-substituted donor-acceptor cyclobutanes for piperidine synthesis reflects the use of cyclobutane derivatives in creating complex organic molecules (Moustafa & Pagenkopf, 2010).
Supramolecular Chemistry
In supramolecular chemistry, the construction of three-dimensional arrays using silver(I) and cyclobutane-linked tetrapyridyl ligand showcases the potential of cyclobutane derivatives in building advanced materials with novel properties (Blake et al., 1997). This area of research is crucial for the development of sensors, catalysts, and electronic materials.
Biological Activity
Studies on the pharmacological properties of specific inhibitors that interact with cyclobutane derivatives can provide insights into the development of new therapeutic agents. For instance, the exploration of the Rho-associated kinase inhibitor Y-27632 demonstrates the relevance of cyclobutane derivatives in drug discovery and development (Ishizaki et al., 2000).
Future Directions
The pyrrolidine ring, a key component of trans-2-(Pyrrolidin-1-yl)cyclobutan-1-ol, is a versatile scaffold for novel biologically active compounds . Therefore, it’s expected that this compound and its derivatives will continue to be the subject of numerous studies due to their unique physical and chemical properties, as well as their potential applications in drug discovery .
properties
IUPAC Name |
(1R,2R)-2-pyrrolidin-1-ylcyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-3-7(8)9-5-1-2-6-9/h7-8,10H,1-6H2/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBCJVLIKFAJHE-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@@H]2CC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Pyrrolidin-1-yl)cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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